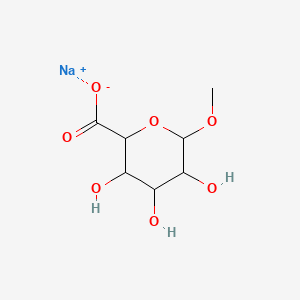

![molecular formula C25H25N5O4S B2979593 N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-68-7](/img/structure/B2979593.png)

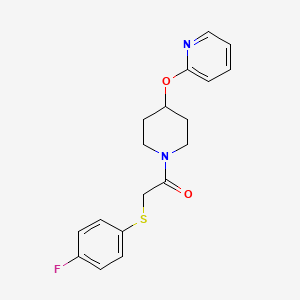

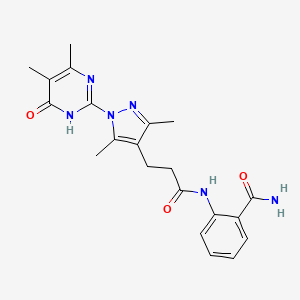

N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidinone ring, which is a common structure in many biological molecules and pharmaceuticals . The molecule also contains a thioacetamide group, which is a sulfur analog of acetamide and is often used in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom in the thioacetamide group could potentially make the compound more reactive .Scientific Research Applications

Heterocyclic Chemistry and Drug Synthesis The compound's intricate structure, characterized by heterocyclic rings, positions it as a crucial entity in the synthesis of novel therapeutic agents. Research has demonstrated the utility of similar heterocyclic compounds in synthesizing anti-inflammatory and analgesic agents, indicating potential applications in pain management and inflammatory disorders (A. Abu‐Hashem et al., 2020). These compounds have been explored for their COX-1/COX-2 inhibitory capabilities, showcasing significant analgesic and anti-inflammatory activities.

Radiopharmaceutical Applications Compounds with similar molecular frameworks have been utilized in the development of selective radioligands for imaging with positron emission tomography (PET), as illustrated by the synthesis and application of [18F]PBR111 for imaging the translocator protein (18 kDa) (F. Dollé et al., 2008). This underscores the potential of such compounds in neuroimaging and the diagnosis of neuroinflammatory conditions.

Anticonvulsant Activity The structural analogs of this compound have been evaluated for anticonvulsant properties, suggesting a basis for the development of new treatments for epilepsy and seizure disorders. The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine and their pharmacological evaluation underscore their moderate anticonvulsant activity, which is promising for further therapeutic exploration (H. Severina et al., 2020).

Antimicrobial and Antifungal Applications The antimicrobial and antifungal activities of pyrimidine derivatives, as reported in several studies, hint at the potential of the compound for use in treating microbial infections. For instance, the synthesis and antimicrobial activity assessment of new pyrimidinone and oxazinone derivatives fused with thiophene rings highlight the scope of such compounds in combating bacterial and fungal pathogens (A. Hossan et al., 2012).

Cancer Research Moreover, the potential antitumor activity of derivatives of similar structural motifs offers a promising avenue for cancer research. The design, synthesis, and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives underscore the ongoing efforts to discover new anticancer agents (M. M. Al-Sanea et al., 2020).

properties

IUPAC Name |

N-(4-ethylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4S/c1-5-15-6-10-17(11-7-15)26-19(31)14-35-23-20-22(29(2)25(33)30(3)24(20)32)27-21(28-23)16-8-12-18(34-4)13-9-16/h6-13H,5,14H2,1-4H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBZRZVKJTUUKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2979512.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979514.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2979516.png)

![(3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl)amine dihydrochloride](/img/structure/B2979520.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2979524.png)